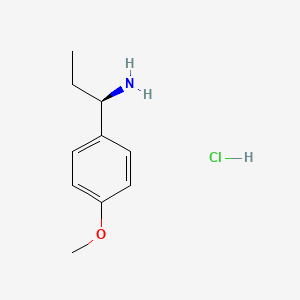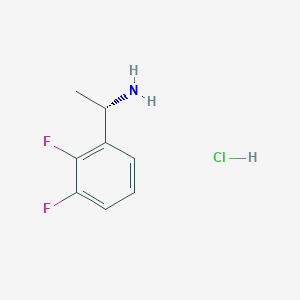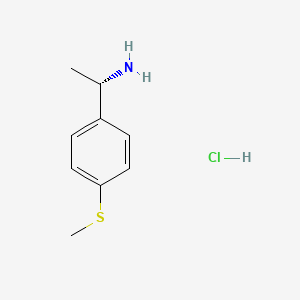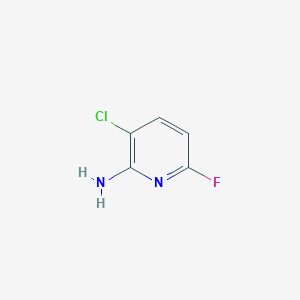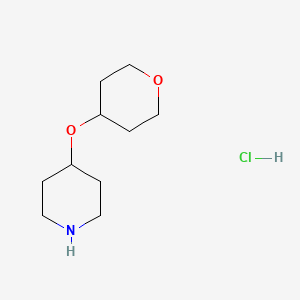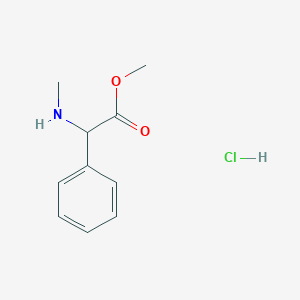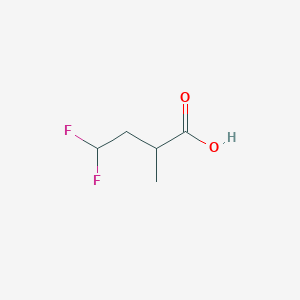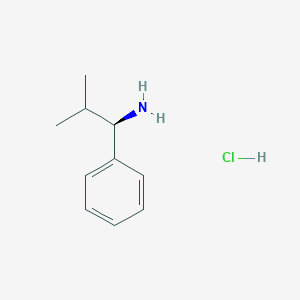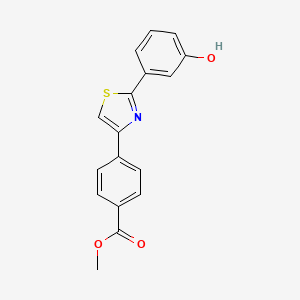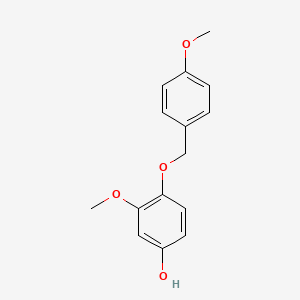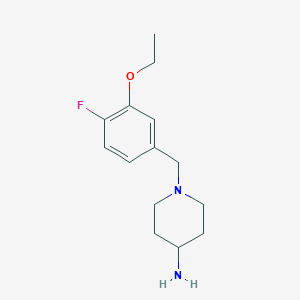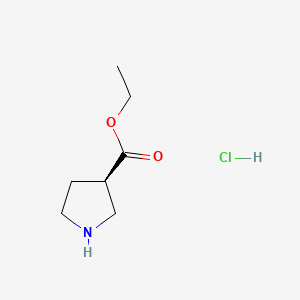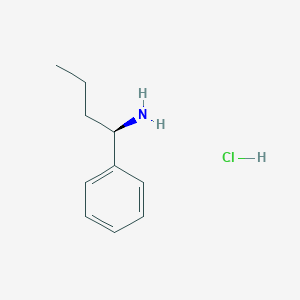![molecular formula C13H18BrNO3 B1424505 Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate CAS No. 1274624-51-9](/img/structure/B1424505.png)
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate
Overview
Description
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate, also known as MBEAP, is a chemical compound that has gained attention in scientific research due to its potential as a drug candidate.
Scientific Research Applications
1. Synthesis of Important Intermediates
Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]propanoate has been utilized as an intermediate in the synthesis of various compounds. For instance, Xu and He (2010) describe its use in the preparation of non-steroidal anti-inflammatory agents, highlighting its role in synthesizing compounds like nabumetone and naproxen. This underscores its importance in pharmaceutical research, particularly in the development of pain-relief medications (Wei-Ming Xu & Hong-Qiang He, 2010).
2. Development of CCR5 Antagonists
The compound has also been instrumental in the development of orally active CCR5 antagonists, as detailed by Ikemoto et al. (2005). Their research demonstrates the compound's utility in creating treatments targeting the CCR5 receptor, which is significant for therapeutic strategies against diseases like HIV (T. Ikemoto, Tatsuya Ito, A. Nishiguchi, Syotaro Miura, & K. Tomimatsu, 2005).
3. Structural and Computational Studies
Alkhimova, Babashkina, and Safin (2021) have conducted structural and computational studies on derivatives of this compound, particularly examining their interactions with SARS-CoV-2 proteins. This research is pivotal in understanding the potential of these compounds in treating COVID-19 and related viral infections (Larisa E. Alkhimova, M. G. Babashkina, & D. Safin, 2021).
4. Antioxidant Activity Research
Kushnir et al. (2015) explored the antioxidant properties of compounds synthesized from this chemical, examining their effect on mitochondrial superoxide generation. Their work contributes to the understanding of how such compounds can be used in treatments for conditions associated with oxidative stress (O. V. Kushnir, O. Voloshchuk, M. Marchenko, & M. Vovk, 2015).
properties
IUPAC Name |
methyl 2-(4-bromophenyl)-2-(2-methoxyethylamino)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(12(16)18-3,15-8-9-17-2)10-4-6-11(14)7-5-10/h4-7,15H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZPQVLTDDDOHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)(C(=O)OC)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



